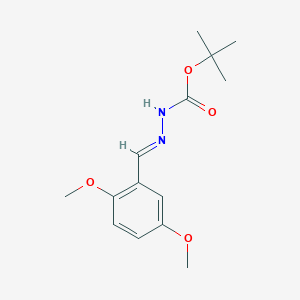![molecular formula C20H12BrN3O4S B11104526 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol](/img/structure/B11104526.png)
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL can be achieved through various synthetic routes. One common method involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 4-bromo-6-nitrophenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL involves its interaction with various molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The benzothiazole moiety is known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL can be compared with other similar compounds, such as:
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and exhibit significant antibacterial activity.
N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide derivatives: These derivatives are synthesized using similar synthetic routes and show potential as anti-tubercular agents.
The uniqueness of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12BrN3O4S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4-bromo-6-nitrophenol |
InChI |
InChI=1S/C20H12BrN3O4S/c21-12-7-11(19(26)16(8-12)24(27)28)10-22-13-5-6-17(25)14(9-13)20-23-15-3-1-2-4-18(15)29-20/h1-10,25-26H |
InChI Key |
BFEQTHUMDSGPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (non-preferred name)](/img/structure/B11104454.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11104459.png)
![5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide](/img/structure/B11104462.png)

![[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11104469.png)

![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![{[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone](/img/structure/B11104510.png)
![4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11104515.png)


![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
